10-methyl-1-nitro-3-phenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one
Overview
Description
10-methyl-1-nitro-3-phenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one is a complex organic compound belonging to the class of dibenzo[b,f][1,4]oxazepines These compounds are characterized by a fused tricyclic structure that includes an oxazepine ring, which is a seven-membered ring containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-methyl-1-nitro-3-phenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Oxazepine Ring: This step often involves the cyclization of a suitable precursor, such as a 2-aminophenol derivative, with a halogenated benzoic acid or phenylacetic acid.
Methylation: The methyl group can be introduced via methylation reactions using methyl iodide (CH₃I) or dimethyl sulfate ((CH₃O)₂SO₂) in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Phenoxylation: The phenoxy group is typically introduced through a nucleophilic aromatic substitution reaction, where a phenol reacts with a halogenated precursor in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in 10-methyl-1-nitro-3-phenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one can undergo reduction reactions to form amino derivatives. Common reagents for this include hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or iron powder (Fe) in acidic conditions.
Reduction: The compound can be reduced to form various derivatives, such as hydroxylamines or amines, depending on the reducing agent and conditions used.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), iron powder (Fe) with hydrochloric acid (HCl)
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products
Amino Derivatives: Formed through reduction of the nitro group.
Hydroxylamines: Intermediate products in the reduction of nitro compounds.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
10-methyl-1-nitro-3-phenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with various biological targets.
Industry: Used in the production of dyes, pigments, and other specialty chemicals due to its unique structural properties.
Mechanism of Action
The mechanism of action of 10-methyl-1-nitro-3-phenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Dibenzo[b,f][1,4]oxazepin-11(10H)-one: Lacks the nitro, methyl, and phenoxy groups, making it less versatile in terms of chemical reactivity and biological activity.
10-methyl-3-phenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one: Similar structure but without the nitro group, which may result in different biological activities.
1-nitro-3-phenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one: Lacks the methyl group, potentially affecting its chemical properties and reactivity.
Uniqueness
10-methyl-1-nitro-3-phenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one is unique due to the presence of all three functional groups (nitro, methyl, and phenoxy), which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
5-methyl-7-nitro-9-phenoxybenzo[b][1,4]benzoxazepin-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O5/c1-21-15-9-5-6-10-17(15)27-18-12-14(26-13-7-3-2-4-8-13)11-16(22(24)25)19(18)20(21)23/h2-12H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCRZIELBVFPZEX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2OC3=CC(=CC(=C3C1=O)[N+](=O)[O-])OC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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